3-(Cyclobutylmethyl)oxane-3-carbaldehyde

Description

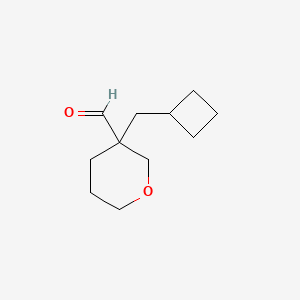

3-(Cyclobutylmethyl)oxane-3-carbaldehyde is an alicyclic aldehyde featuring a tetrahydropyran (oxane) ring substituted at the 3-position with a cyclobutylmethyl group and a formyl (-CHO) functional group. This compound’s structure combines the rigidity of the cyclobutane ring with the oxygen-containing oxane scaffold, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

3-(cyclobutylmethyl)oxane-3-carbaldehyde |

InChI |

InChI=1S/C11H18O2/c12-8-11(5-2-6-13-9-11)7-10-3-1-4-10/h8,10H,1-7,9H2 |

InChI Key |

PJLVFKSGNBFBIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CC2(CCCOC2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(Cyclobutylmethyl)oxane-3-carbaldehyde typically involves the reaction of cyclobutylmethyl bromide with an oxane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound .

similar synthetic routes involving the use of cyclobutylmethyl bromide and oxane derivatives can be scaled up for larger-scale production if needed .

Chemical Reactions Analysis

3-(Cyclobutylmethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Cyclobutylmethyl)oxane-3-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine: Research involving this compound focuses on its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethyl)oxane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects the downstream signaling pathways and cellular processes .

Comparison with Similar Compounds

3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde

Structural and Molecular Differences :

Key Observations :

- The branched alkyl chain in 3-(3-Methylbutan-2-yl)oxane-3-carbaldehyde likely enhances lipophilicity compared to the strained cyclobutylmethyl group. This could influence solubility and bioavailability.

3-Chlorobenzaldehyde

Structural and Functional Differences :

Reactivity and Hazards :

- The electron-withdrawing chlorine atom increases electrophilic reactivity, making 3-chlorobenzaldehyde prone to nucleophilic substitution or oxidation reactions.

- Safety data emphasize hazards such as skin/eye irritation, necessitating stringent handling protocols . In contrast, oxane-based aldehydes may exhibit milder toxicity profiles, though specific data are lacking.

Stability and Reactivity Insights

- Cyclobutylmethyl Group: indicates that cyclobutylmethyl derivatives (e.g., cyclobutylmethyl iodide) undergo ring-opening rather than expansion under radical conditions, forming open-chain products.

- Branched Alkyl vs.

Data Table: Comparative Analysis

Notes and Limitations

- Data Gaps : Experimental data on melting/boiling points, solubility, and toxicity for this compound are absent, necessitating further studies.

- Inferred Properties : Comparisons rely on structural analogs and substituent effects; direct experimental validation is required.

Biological Activity

3-(Cyclobutylmethyl)oxane-3-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H16O

- Molecular Weight : 168.24 g/mol

- IUPAC Name : this compound

- Structure : The compound features a cyclobutyl group attached to a carbon chain leading to an aldehyde functional group.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may disrupt bacterial cell membranes, leading to cell death. It has shown effectiveness against various bacterial strains.

- Anticancer Activity : There is evidence that this compound can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways. This suggests its role as a candidate for further development in cancer therapeutics.

The biological effects of this compound may involve:

- Interaction with cell membrane components leading to increased permeability and eventual cell lysis.

- Modulation of enzyme activities related to metabolic pathways in bacteria and cancer cells, which could inhibit growth and proliferation.

Data Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Induces apoptosis in HeLa cells | |

| Enzyme Inhibition | Inhibits lactate dehydrogenase |

Case Studies

-

Antimicrobial Study :

- A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of growth in E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating strong potential as an antimicrobial agent.

-

Anticancer Research :

- In vitro studies using HeLa cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The IC50 value was calculated at 30 µM, suggesting effective cytotoxicity against cervical cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.